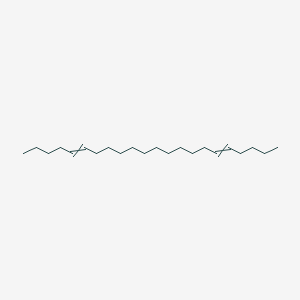
Docosa-5,17-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosa-5,17-diene: is a chemical compound with the molecular formula C22H42 It is a type of diene, which means it contains two double bonds The structure of this compound includes a long carbon chain with double bonds at the 5th and 17th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosa-5,17-diene can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides . These methods are frequently used to prepare conjugated dienes from alkenes, allyl halides, alkyl dihalides, or alcohols (diols) .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes such as molecular distillation , low-temperature crystallization , urea adduct formation , and supercritical fluid chromatography . These methods are used to purify and isolate high-purity compounds from complex mixtures .
Chemical Reactions Analysis
Types of Reactions: Docosa-5,17-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with a catalyst such as palladium or platinum.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce epoxides or diols, while reduction may yield alkanes or alkenes.
Scientific Research Applications
Docosa-5,17-diene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and polymers.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Docosa-5,17-diene involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing cellular processes and signaling pathways. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds, known for its role in brain and eye health.
Androstanedione: A steroid hormone with a similar carbon chain structure but different functional groups.
Uniqueness: Unlike other similar compounds, it has distinct chemical properties that make it valuable for specific research and industrial purposes .
Properties
CAS No. |
168298-59-7 |
|---|---|
Molecular Formula |
C22H42 |
Molecular Weight |
306.6 g/mol |
IUPAC Name |
docosa-5,17-diene |
InChI |
InChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h9-12H,3-8,13-22H2,1-2H3 |
InChI Key |
ONOODMLSWRIDIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCC=CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















